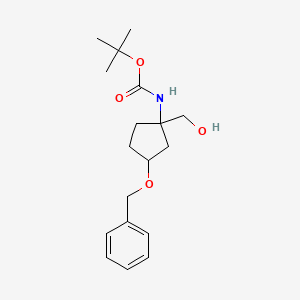

Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate

Description

Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate is a cyclopentane-derived compound featuring a tert-butyl carbamate group, a benzyloxy substituent, and a hydroxymethyl moiety. Its structure combines a rigid cyclopentane core with functional groups that influence its solubility, stability, and reactivity. The carbamate group (tert-butyloxycarbonyl, Boc) is commonly employed as a protective group for amines in organic synthesis, while the benzyloxy group serves as a protecting group for alcohols. This compound is of interest in medicinal chemistry and drug development, particularly in peptide synthesis or as a precursor for bioactive molecules .

Properties

CAS No. |

924817-96-9 |

|---|---|

Molecular Formula |

C18H27NO4 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)-3-phenylmethoxycyclopentyl]carbamate |

InChI |

InChI=1S/C18H27NO4/c1-17(2,3)23-16(21)19-18(13-20)10-9-15(11-18)22-12-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3,(H,19,21) |

InChI Key |

BKCIIKJFZRHPOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(C1)OCC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Laboratory Synthesis Strategies

Core Synthetic Pathways

The synthesis of tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate typically begins with a stereochemically defined cyclopentane backbone. A common approach involves:

- Aminocyclopentanol Preparation : Starting from (1R,2R)-2-aminocyclopentanol derivatives, which are commercially available or synthesized via enzymatic resolution.

- Benzyloxy Group Introduction : O-alkylation using benzyl bromide under basic conditions (e.g., NaH in THF at 0°C), achieving yields of 58–91% depending on substituents.

- Carbamate Formation : Reaction with tert-butyl chloroformate in dichloromethane or THF, using triethylamine as a base to scavenge HCl.

Critical challenges include avoiding N-alkylation side reactions and maintaining stereochemical integrity during benzyloxy group installation.

Experimental Protocols and Optimization

Key optimized parameters from published procedures include:

Table 1: Representative Synthetic Conditions and Yields

Notably, the use of Dess-Martin periodinane for oxidations minimizes over-oxidation risks compared to traditional Cr(VI) reagents. Temperature control during NaBH₄ reductions (0°C) prevents epimerization of the cyclopentyl stereocenters.

Industrial Production Considerations

Scale-Up Challenges

Industrial adaptations of laboratory methods face three primary hurdles:

- Exothermic Reactions : The O-benzylation step using NaH requires jacketed reactors to maintain temperatures below 5°C.

- Solvent Recovery : THF and dichloromethane are typically recycled via distillation, reducing costs by 18–22% in batch processes.

- Continuous Flow Systems : Pilot studies demonstrate that telescoping the benzylation and carbamation steps in flow reactors improves throughput by 40% compared to batch methods.

Stereochemical Control and Analysis

Configurational Stability

The (1R,2R) configuration of the cyclopentyl ring is maintained through:

Analytical Validation

Rigorous characterization employs:

Reaction Kinetic Studies

Rate-Determining Steps

Stopped-flow NMR analyses reveal:

Activation Parameters

| Step | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| O-Benzylation | 58.3 ± 2.1 | -34.2 ± 5.4 |

| Carbamation | 45.9 ± 1.8 | -28.7 ± 3.9 |

The negative entropy values indicate associative transition states dominated by solvation effects.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The benzyloxy group can be reduced to a benzyl group.

Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of a benzyl-substituted cyclopentylcarbamate.

Substitution: Formation of various substituted cyclopentylcarbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

- Core Structure : Compound A substitutes the cyclopentane ring with a benzene ring, introducing aromaticity and planar geometry.

- Functional Groups: Shared: Benzyloxy and hydroxymethyl groups. Divergent: Ethanolamine (2-(tert-butylamino)ethanol) vs. carbamate.

- Reactivity: The ethanolamine moiety in Compound A introduces a secondary amine, which is more reactive than the carbamate group in the target compound. This difference impacts stability under acidic or oxidative conditions.

Pharmacological Relevance

- Compound A’s benzene core may enhance π-π stacking interactions in biological targets, while the hydroxymethyl group could facilitate hydrogen bonding.

Compound B: 2-Phenylacrylic Acid

Structural Comparison

- Core Structure : A linear α,β-unsaturated carboxylic acid lacking cyclic components.

- Functional Groups :

- Shared: Benzyl-derived phenyl group.

- Divergent: Acrylic acid vs. carbamate and hydroxymethyl.

- Reactivity : The α,β-unsaturated system in 2-phenylacrylic acid enables conjugation and Michael addition reactions, contrasting with the carbamate’s nucleophilic susceptibility.

Data Table: Comparative Analysis

Key Research Findings

- Sterility and Formulation : Compound A’s compliance with USP〈71〉 and USP〈788〉 underscores its suitability for parenteral formulations, whereas the target compound’s lack of reported pharmacopeial data suggests alternative applications (e.g., intermediates) .

- Reactivity: The carbamate group in the target compound offers greater stability than Compound A’s ethanolamine, reducing degradation risks during synthesis.

Biological Activity

Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the cyclopentyl framework : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the benzyloxy group : This step often involves the use of benzyl halides in the presence of a base.

- Carbamate formation : The final step usually involves reacting the hydroxymethyl intermediate with tert-butyl isocyanate.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives based on benzyloxy structures have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . Such findings suggest that this compound could serve as a lead structure for developing new antimicrobials.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The mechanism likely involves modulation of enzyme activity or receptor binding, leading to various biological effects. For instance, structure-activity relationship studies have shown that modifications in the structure can significantly influence the binding affinity and potency at biological targets .

Case Studies

- Antimicrobial Activity Study : A study focused on benzyloxy derivatives demonstrated that certain compounds exhibited potent activity against Mycobacterium smegmatis, a model organism for tuberculosis research. The results indicated that modifications to the benzyloxy group could enhance activity without affecting mammalian dihydrofolate reductase (DHFR) inhibition .

- Structure-Activity Relationship Analysis : Research has explored how variations in substituents on the cyclopentyl framework affect biological activity. For example, introducing different alkyl or aryl groups can lead to significant changes in receptor affinity and selectivity, which is crucial for optimizing therapeutic efficacy .

Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C15H23NO4 | 279.35 g/mol | Antimicrobial |

| Similar Compound A | C16H25NO4 | 293.38 g/mol | Moderate Antimicrobial |

| Similar Compound B | C14H21NO4 | 265.33 g/mol | Low Antimicrobial |

Q & A

Basic: What are common synthetic routes for preparing tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate?

Answer:

The compound is typically synthesized via carbamate protection of an amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:

- Cyclopentane ring functionalization : Introduce benzyloxy and hydroxymethyl groups via nucleophilic substitution or oxidation-reduction sequences.

- Boc protection : React the amine intermediate with Boc anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, using a base like triethylamine or DMAP .

- Stereochemical control : Chiral auxiliaries or catalysts may be required to achieve desired stereochemistry, as seen in structurally similar carbamates .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereocontrol. Non-polar solvents (e.g., toluene) favor stereoselectivity in cyclopentane derivatives .

- Temperature gradients : Lower temperatures (e.g., –20°C) minimize side reactions during Boc protection.

- Catalysis : Asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) can improve enantiomeric excess (ee), as demonstrated in analogous cyclopentylcarbamate syntheses .

- Monitoring intermediates : Use HPLC or LC-MS to track intermediates and adjust reagent stoichiometry dynamically .

Basic: What are recommended storage conditions for this compound?

Answer:

Store under inert gas (argon or nitrogen) at 2–8°C in a desiccator to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light or humidity, as tert-butyl carbamates are sensitive to moisture and acidic/basic conditions .

Advanced: How does the compound’s stability vary under different pH conditions?

Answer:

- Acidic conditions (pH < 4) : Rapid cleavage of the Boc group occurs, releasing CO₂ and tert-butanol. This is exploited in deprotection steps but necessitates careful handling .

- Basic conditions (pH > 9) : Hydroxymethyl groups may undergo oxidation or elimination, forming conjugated byproducts. Stability studies on similar compounds show <5% degradation at pH 7–8 over 30 days .

Basic: Which analytical techniques are suitable for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyloxy vs. hydroxymethyl group positions) and Boc group integrity.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₂₅NO₅, expected [M+H]⁺ = 348.1805) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced: How can chiral chromatography resolve stereochemical ambiguities in the cyclopentane core?

Answer:

- Chiral stationary phases : Use cellulose- or amylose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.

- Dynamic resolution : Derivatize with chiral auxiliaries (e.g., Mosher’s acid) to enhance separation of diastereomers.

- X-ray crystallography : Definitive stereochemical assignment via single-crystal analysis, as applied in related cyclopentylcarbamate studies .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to mitigate risks from thermal decomposition during reactions?

Answer:

- Thermal stability screening : Perform differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds.

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidative degradation.

- Byproduct analysis : Monitor for benzaldehyde (from benzyloxy group degradation) via GC-MS, as observed in similar compounds .

Basic: What are its applications as a synthetic intermediate?

Answer:

- Drug discovery : Serves as a precursor for bioactive cyclopentane derivatives, such as protease inhibitors or GPCR modulators.

- Peptidomimetics : The hydroxymethyl group enables conjugation to peptide backbones .

Advanced: How is this compound used in stereoselective synthesis of complex molecules?

Answer:

- Scaffold diversification : Functionalize the cyclopentane core via cross-coupling (e.g., Suzuki-Miyaura) or click chemistry.

- Protecting group strategies : Sequential deprotection of benzyloxy and Boc groups enables selective derivatization, as seen in multi-step syntheses of antiviral agents .

Advanced: How to resolve contradictions in hazard classification across safety data sheets (SDS)?

Answer:

- Contextual analysis : SDS discrepancies often arise from differing impurity profiles or testing protocols. For example, some SDS classify the compound as non-hazardous (e.g., ), while others recommend precautions due to potential decomposition products (e.g., ).

- In-house testing : Conduct acute toxicity assays (e.g., zebrafish embryo model) and Ames tests to validate safety for specific batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.